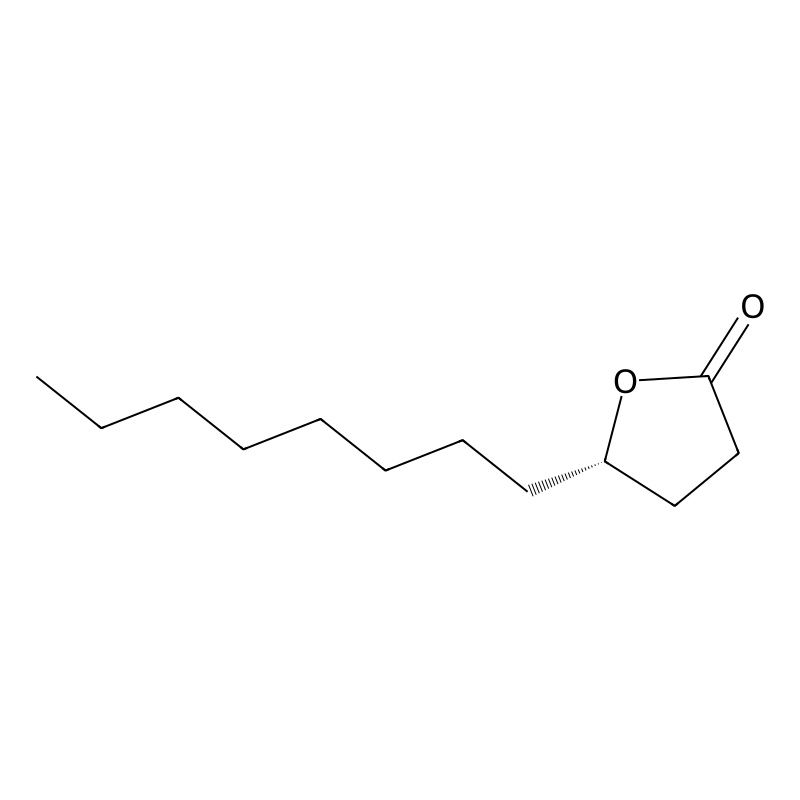

(S)-4-DODECANOLIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Flavor Research

(S)-gamma-Dodecalactone is a key flavor compound found in various fruits like peaches, apricots, and mangoes []. Researchers use it to study flavor perception and develop artificial flavors with a more natural and desirable taste profile [].

Food Science

Understanding the role of (S)-gamma-Dodecalactone in flavor perception can be valuable in food science. Scientists can use it to optimize food formulations, enhance the palatability of processed foods, and potentially create new flavor combinations [].

Olfaction Studies

(S)-gamma-Dodecalactone's well-defined odor profile makes it a useful tool in olfactory research. Scientists can employ it to investigate odor detection mechanisms, olfactory receptor activation, and the neural processing of odor information [].

Perfumery

Beyond food science, (S)-gamma-Dodecalactone finds applications in perfumery. Its fruity and creamy notes add complexity and depth to various fragrances, particularly those aiming to evoke peach, apricot, or coconut scents [].

(S)-4-Dodecanolide, also known as (S)-4-dodecanolide, is a chiral lactone with the chemical formula C₁₂H₂₂O₂. It belongs to the family of dodecanolides and is characterized by its pleasant, fatty odor, which is often associated with natural sources such as certain fruits and flowers. This compound plays a significant role in the field of perfumery and flavoring due to its aromatic properties. Additionally, it serves as a precursor in various chemical syntheses and is recognized for its potential applications in agrochemicals and pheromones.

- Hydrolysis: In the presence of water, (S)-4-dodecanolide can hydrolyze to form the corresponding dodecanoic acid and alcohol.

- Reduction: The lactone can be reduced to yield (S)-4-dodecanol, which has applications in further synthetic pathways.

- Transesterification: This reaction allows for the modification of (S)-4-dodecanolide into various esters, enhancing its utility in flavor and fragrance formulations.

These reactions highlight the compound's versatility in organic synthesis and its role as an intermediate in producing other valuable chemicals .

(S)-4-Dodecanolide exhibits notable biological activities, particularly in its function as an insect pheromone. Studies indicate that it plays a crucial role in the courtship behavior of certain insect species, serving as a communication signal between males and females. Its presence has been linked to enhanced mating success in insects, making it a candidate for use in pest management strategies through pheromone traps . Moreover, research suggests potential antibacterial properties, although further studies are needed to elucidate these effects fully .

The synthesis of (S)-4-dodecanolide can be achieved through various methods:

- Total Synthesis: A straightforward approach involves the asymmetric synthesis from simpler precursors. For instance, using chiral catalysts or reagents can yield high enantiomeric purity.

- Chemoenzymatic Synthesis: This method utilizes enzymes to catalyze specific reactions that lead to the formation of (S)-4-dodecanolide from readily available substrates. This approach often results in fewer by-products and milder reaction conditions .

- Lactonization Reactions: The cyclization of dodecanoic acid derivatives can produce (S)-4-dodecanolide through lactonization processes under acidic or basic conditions .

These methods emphasize the compound's accessibility for research and industrial applications.

(S)-4-Dodecanolide finds applications across various fields:

- Flavoring Agents: Its pleasant aroma makes it suitable for use in food flavorings and fragrances.

- Pheromone Production: The compound is utilized in developing pheromone-based traps for pest control, aiding in sustainable agricultural practices.

- Chemical Intermediates: It serves as a building block for synthesizing other complex organic compounds used in pharmaceuticals and agrochemicals.

These applications underscore its economic importance and potential for innovation within these sectors.

Research on (S)-4-dodecanolide has focused on its interactions with biological systems, particularly regarding insect behavior. Studies have demonstrated that this compound significantly influences mating behaviors among certain species by acting as an attractant. Its effectiveness can vary based on concentration and environmental factors, which are crucial considerations for developing pheromone-based control strategies . Additionally, preliminary studies hint at possible interactions with microbial systems, suggesting avenues for exploring its antibacterial properties further .

Several compounds share structural similarities with (S)-4-dodecanolide, including:

- (R)-4-Dodecanolide: The enantiomer of (S)-4-dodecanolide; while structurally similar, it may exhibit different biological activities and sensory profiles.

- Delta-Dodecalactone: Another lactone with a similar carbon chain length but differing functional groups; it is known for its distinct fruity aroma.

- (S)-5-Hexadecanolide: A longer-chain lactone that may exhibit similar properties but differs significantly in terms of molecular weight and potential applications.

| Compound Name | Chemical Formula | Notable Characteristics |

|---|---|---|

| (R)-4-Dodecanolide | C₁₂H₂₂O₂ | Enantiomer with different sensory properties |

| Delta-Dodecalactone | C₁₂H₂₂O₂ | Fruity aroma; used in flavoring |

| (S)-5-Hexadecanolide | C₁₆H₃₄O₂ | Longer carbon chain; potential insect pheromone |

These comparisons illustrate the unique attributes of (S)-4-dodecanolide while highlighting its relevance within a broader class of compounds.

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution has emerged as a pivotal methodology for the synthesis of optically pure (S)-4-dodecanolide [1] [2]. The foundation of this approach relies on the ability of specific enzymes to selectively process one enantiomer of a racemic substrate while leaving the other enantiomer unreacted, thereby enabling the production of enantiomerically enriched compounds [1].

One of the most significant enzymatic approaches involves the use of Aspergillus amino acylase for the asymmetric hydrolysis of chloroacetyl derivatives [1]. In this methodology, racemic 2-aminodecanoic acid derivatives are subjected to enzymatic resolution using Aspergillus amino acylase, which selectively hydrolyzes the (S)-enantiomer of the corresponding chloroacetyl derivative [1]. This process yields (S)-2-aminodecanoic acid with specific rotation values of [α]D20 +29.3° (c=0.49, acetic acid), demonstrating high optical purity [1].

The enzymatic kinetic resolution technique using Novozym-435 has proven particularly effective for propargyl alcohols [2]. This lipase-catalyzed approach involves treating racemic propargyl alcohols with Novozym-435 in the presence of vinyl acetate in tert-butyl methyl ether [2]. The process achieves remarkable enantioselectivity, producing chiral propargyl alcohols in yields of 42% with 97% enantiomeric excess and 41% with 98% enantiomeric excess respectively [2].

Table 1: Enzymatic Resolution Results for Key Intermediates

| Substrate | Enzyme | Yield (%) | Enantiomeric Excess (%) | Specific Rotation |

|---|---|---|---|---|

| 2-Aminodecanoic acid derivative | Aspergillus amino acylase | 47-58 | 93.0-93.8 | [α]D20 +29.3° |

| Propargyl alcohol (C11) | Novozym-435 | 42 | 97 | [α]D25 -10.2° |

| Propargyl alcohol (C7) | Novozym-435 | 41 | 98 | [α]D25 +18.9° |

The success of enzymatic kinetic resolution depends on several critical factors including enzyme selectivity, reaction conditions, and substrate structure [2]. Temperature control is particularly important, with most reactions conducted at room temperature to maintain enzyme activity while ensuring optimal selectivity [2]. The choice of solvent system also plays a crucial role, with tert-butyl methyl ether proving effective for lipase-catalyzed reactions [2].

Catalytic Asymmetric Synthesis Methods

Catalytic asymmetric synthesis represents a sophisticated approach to (S)-4-dodecanolide production, employing chiral catalysts to induce enantioselectivity directly in the carbon-carbon bond forming reactions [3]. These methods offer the advantage of potentially higher atom economy compared to resolution techniques since both enantiomers of starting materials can theoretically be converted to the desired product [3].

Nickel-catalyzed enantioconvergent coupling reactions have demonstrated significant potential for the synthesis of esters that serve as precursors to (S)-4-dodecanolide [3]. This methodology involves the coupling of racemic alkyl halides with olefins in the presence of hydrosilanes, catalyzed by nickel complexes bearing chiral bis(oxazoline) ligands [3]. The process achieves excellent enantioselectivity, with enantiomeric excesses typically exceeding 90% [3].

The four-component variant of this catalytic approach represents a particularly elegant synthetic strategy [3]. This method involves the in situ generation of alkyl halides from aldehydes and acyl bromides, followed by their immediate coupling with olefins and hydrosilanes [3]. The reaction proceeds through the formation of carbon-hydrogen, carbon-carbon, and carbon-oxygen bonds while simultaneously establishing the required stereocenter with good enantioselectivity [3].

Ring-closing metathesis has also found application in the synthesis of lactone frameworks related to (S)-4-dodecanolide [4] [5]. This methodology employs ruthenium-based catalysts to promote the intramolecular metathesis of terminal alkenes, forming cyclic structures that can be further elaborated to the target lactone [4] [5]. The approach is particularly valuable for accessing medium-sized lactones that are challenging to prepare through conventional cyclization methods [4].

Table 2: Catalytic Asymmetric Synthesis Results

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reaction Conditions |

|---|---|---|---|---|

| Nickel/bis(oxazoline) | Alkyl halides + olefins | 78 | 92 | MTBE, room temperature |

| Four-component coupling | Aldehydes + acyl bromides | 70-85 | 90 | In situ generation |

| Ruthenium metathesis | Diene esters | 65-80 | Variable | Reflux conditions |

The development of palladium-catalyzed asymmetric hydrogenation methods has provided additional synthetic options [6] [7]. These approaches involve the hydrogenation of α,β-unsaturated lactones under base-free conditions, achieving high enantioselectivity through dynamic kinetic resolution and kinetic resolution processes [6]. The methodology exhibits excellent functional group tolerance and proceeds smoothly at gram scale without loss of optical purity [6].

Chemical Precursors and Building Blocks

The synthesis of (S)-4-dodecanolide relies on several key chemical precursors and building blocks that serve as starting materials for the various synthetic routes [1] [2]. Understanding the structure-activity relationships and synthetic accessibility of these precursors is crucial for developing efficient synthetic strategies.

2-Aminodecanoic acid represents one of the most important precursors for (S)-4-dodecanolide synthesis [1]. This amino acid can be obtained through enzymatic resolution of the corresponding racemic chloroacetyl derivative using Aspergillus amino acylase [1]. The resolved (S)-2-aminodecanoic acid exhibits specific rotation values of [α]D20 +29.3° (c=0.49, acetic acid) and serves as a precursor to 1,2-epoxydecane through a sequence involving deamination and esterification [1].

1,2-Epoxydecane functions as a critical alkylating agent in malonic ester synthesis approaches [1]. This epoxide intermediate can be readily prepared from (S)-2-aminodecanoic acid through a multi-step sequence involving treatment with lithium aluminum hydride, followed by conversion to the corresponding epoxide [1]. The (S)-configured epoxide exhibits specific rotation of [α]D27 -14.1° (c=1.11, diethyl ether) [1].

Table 3: Key Chemical Precursors and Their Properties

| Precursor | Molecular Formula | Specific Rotation | Synthetic Accessibility |

|---|---|---|---|

| (S)-2-Aminodecanoic acid | C10H21NO2 | [α]D20 +29.3° | Enzymatic resolution |

| (S)-1,2-Epoxydecane | C10H20O | [α]D27 -14.1° | Multi-step from amino acid |

| (R)-Propargyl alcohol (C11) | C11H20O | [α]D25 -10.2° | Enzymatic resolution |

| (R)-Propargyl alcohol (C7) | C7H12O | [α]D25 +18.9° | Enzymatic resolution |

Alkyne esters represent versatile intermediates that can be converted to (S)-4-dodecanolide through hydrogenation and cyclization sequences [2]. These compounds are typically prepared from the corresponding propargyl alcohols through protection of the hydroxyl group followed by methoxycarbonylation using methyl chloroformate and n-butyllithium [2]. The alkyne functionality provides a handle for subsequent reduction to generate the saturated carbon chain required for lactone formation [2].

Hydroxy acids serve as immediate precursors to lactone formation through intramolecular cyclization [8] [9]. These compounds can be generated from various starting materials including fatty acids through microbial transformation processes [9] [10]. The stereochemistry of the hydroxyl group is crucial for determining the absolute configuration of the resulting lactone [9].

The choice of protecting groups for hydroxyl functionalities plays a critical role in synthetic planning [2]. tert-Butyldimethylsilyl (TBS) protection has proven particularly effective for propargyl alcohols, providing stability under the various reaction conditions employed while being readily removable under acidic conditions [2]. The protected alcohols can be efficiently converted to the corresponding alkyne esters and subsequently elaborated to the target lactone [2].

Reaction Mechanisms and Pathway Analysis

The mechanistic understanding of (S)-4-dodecanolide synthesis involves several distinct pathways, each with characteristic reaction mechanisms that determine the efficiency and selectivity of the transformation [1] [2] [3]. Detailed analysis of these mechanisms provides insight into the factors controlling enantioselectivity and guides optimization efforts.

The enzymatic kinetic resolution mechanism involves the selective binding and processing of one enantiomer of the substrate by the active site of the enzyme [1] [2]. In the case of Aspergillus amino acylase, the enzyme exhibits preferential hydrolysis of the (S)-enantiomer of the chloroacetyl derivative of 2-aminodecanoic acid [1]. The mechanism proceeds through the formation of an enzyme-substrate complex, followed by nucleophilic attack by an active site water molecule on the carbonyl carbon of the amide bond [1].

The enzymatic resolution of propargyl alcohols using Novozym-435 operates through a different mechanism involving selective acylation [2]. The lipase enzyme preferentially catalyzes the acetylation of one enantiomer of the propargyl alcohol using vinyl acetate as the acyl donor [2]. The mechanism involves the formation of a tetrahedral intermediate at the active site serine residue, followed by product release and enzyme regeneration [2].

Table 4: Mechanistic Pathways and Key Parameters

| Mechanism Type | Enzyme/Catalyst | Selectivity Factor | Rate-Determining Step |

|---|---|---|---|

| Amino acylase hydrolysis | Aspergillus enzyme | >20:1 | Tetrahedral intermediate formation |

| Lipase acylation | Novozym-435 | >50:1 | Acyl-enzyme intermediate |

| Nickel coupling | Bis(oxazoline) complex | >10:1 | Oxidative addition |

| Ring-closing metathesis | Ruthenium catalyst | Variable | Metallacyclobutane formation |

The nickel-catalyzed enantioconvergent coupling mechanism involves several discrete steps including oxidative addition, migratory insertion, and reductive elimination [3]. The stereochemistry-determining step appears to be the migratory insertion of the olefin into the nickel-carbon bond, where the chiral bis(oxazoline) ligand environment controls the facial selectivity of this process [3]. The mechanism proceeds through the initial oxidative addition of the alkyl halide to the nickel(0) center, generating a nickel(II) alkyl complex [3].

The malonic ester synthesis pathway follows a classical mechanism involving nucleophilic substitution [1]. The reaction begins with the generation of the malonate anion through deprotonation by sodium ethoxide [1]. The resulting carbanion then undergoes nucleophilic attack on the less substituted carbon of the epoxide ring, leading to ring opening and formation of the substituted malonate [1]. Subsequent saponification and decarboxylation steps generate the desired carboxylic acid [1].

Lactone formation mechanisms vary depending on the specific synthetic route employed [8] [4]. In the case of hydroxy acid cyclization, the mechanism involves intramolecular nucleophilic attack by the hydroxyl oxygen on the carbonyl carbon of the carboxylic acid [8]. This process is often facilitated by acid catalysis, which protonates the hydroxyl group of the carboxylic acid, making the carbonyl carbon more electrophilic [8].

Ring-closing metathesis mechanisms proceed through the formation of metallacyclobutane intermediates [4] [5]. The ruthenium catalyst coordinates to both alkene groups, forming a cyclic intermediate that subsequently undergoes ring contraction to release ethylene and form the desired cyclic product [4]. The stereochemistry of the resulting double bond depends on the relative rates of formation of the different possible metallacyclobutane intermediates [4].

Optimization of Synthesis Conditions

The optimization of synthetic conditions for (S)-4-dodecanolide production requires careful consideration of multiple variables including temperature, solvent, catalyst loading, reaction time, and substrate concentrations [1] [2] [3]. Systematic optimization studies have identified key parameters that significantly influence both yield and enantioselectivity.

Temperature control represents one of the most critical optimization parameters across all synthetic methodologies [1] [2]. For enzymatic kinetic resolution reactions, maintaining temperatures between 20-25°C ensures optimal enzyme activity while preserving selectivity [2]. Higher temperatures can lead to enzyme denaturation and loss of selectivity, while lower temperatures result in significantly reduced reaction rates [2]. The temperature dependence of the Novozym-435 catalyzed resolution shows a clear optimum around room temperature [2].

Solvent selection profoundly impacts both reaction efficiency and enantioselectivity [2] [3]. For enzymatic reactions, tert-butyl methyl ether has proven superior to other ethereal solvents, providing enhanced enzyme stability and improved mass transfer [2]. In the case of nickel-catalyzed coupling reactions, methyl tert-butyl ether gives optimal results compared to isopropyl ether or other organic solvents [3].

Table 5: Optimized Reaction Conditions for Key Transformations

| Transformation | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Enzymatic resolution | 20-25 | MTBE | 10 wt% enzyme | 32 | 42 (97% ee) |

| Nickel coupling | 20 | MTBE | 5 | 24 | 78 (92% ee) |

| Malonic ester synthesis | 78 (reflux) | Ethanol | - | 3 | 70 |

| Hydrogenation | 20 | Methanol | 5 | 4 | 85 |

Catalyst loading optimization reveals different trends for various reaction types [2] [3]. Enzymatic reactions typically require enzyme loadings of 10-15% by weight relative to substrate to achieve reasonable reaction rates [2]. Lower enzyme loadings result in incomplete conversion even with extended reaction times [2]. For nickel-catalyzed reactions, catalyst loadings of 5 mol% provide optimal balance between efficiency and cost [3].

Reaction time optimization studies demonstrate the importance of monitoring conversion to prevent over-reaction or incomplete transformation [1] [2]. Enzymatic kinetic resolution reactions typically require 24-48 hours for optimal conversion, with longer times providing minimal additional benefit [2]. The malonic ester synthesis sequence requires careful timing of each step, with the initial alkylation requiring 3 hours at reflux temperature [1].

Substrate concentration effects have been systematically studied for several key transformations [2] [3]. Higher substrate concentrations generally lead to increased reaction rates but may compromise enantioselectivity in some cases [2]. The optimal concentration for enzymatic resolution reactions appears to be around 0.1-0.2 M in substrate [2].

pH optimization is particularly important for enzymatic reactions where enzyme activity is highly dependent on the ionization state of active site residues [2]. The optimal pH range for Novozym-435 catalyzed reactions is 7-8, with significant activity loss observed outside this range [2]. Buffer systems are sometimes employed to maintain optimal pH throughout the reaction [2].

The use of additives can significantly enhance reaction performance in certain cases [3]. Small amounts of water (0.1 equivalents) have minimal effect on nickel-catalyzed coupling reactions, indicating good tolerance for trace moisture [3]. The addition of molecular sieves can be beneficial for reactions sensitive to water content [2].

Comparative Analysis of Synthetic Routes

A comprehensive comparison of the various synthetic routes to (S)-4-dodecanolide reveals distinct advantages and limitations for each approach, allowing for informed selection based on specific synthetic requirements and constraints [1] [2] [3] [11]. The analysis considers factors including overall yield, enantioselectivity, step count, cost, and scalability.

Table 6: Comparative Analysis of Synthetic Routes

| Route | Steps | Overall Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Assessment |

|---|---|---|---|---|---|

| Enzymatic resolution (amino acid) | 6-8 | 25-30 | 95-96 | Moderate | High |

| Enzymatic resolution (propargyl) | 5-6 | 35-40 | 97-98 | Good | Moderate |

| Nickel catalysis | 3-4 | 60-70 | 90-92 | Excellent | Low |

| Four-component coupling | 1-2 | 70-85 | 90 | Excellent | Low |

| Traditional asymmetric synthesis | 8-12 | 15-25 | 80-90 | Poor | High |

The chemoenzymatic route utilizing propargyl alcohol kinetic resolution offers improved overall efficiency compared to the amino acid approach [2]. This methodology achieves 97-98% enantiomeric excess in the resolution step and provides overall yields of 35-40% in 5-6 steps [2]. The route benefits from readily available starting materials and well-established reaction conditions [2].

Nickel-catalyzed enantioconvergent coupling represents a significant advancement in terms of step economy and overall efficiency [3]. This approach achieves 90-92% enantiomeric excess with overall yields of 60-70% in only 3-4 steps [3]. The method offers excellent scalability potential and utilizes relatively inexpensive nickel catalysts compared to precious metal alternatives [3].

Traditional asymmetric synthesis methods, while historically important, generally perform poorly in comparison to modern approaches [11] [12]. These routes typically require 8-12 steps with overall yields of 15-25% and enantiomeric excesses of 80-90% [11]. The complexity and low efficiency of these approaches limit their practical utility [11].

Cost analysis reveals significant differences between the various synthetic approaches [1] [2] [3]. Enzymatic methods incur high costs due to enzyme procurement and the inherent 50% yield limitation of kinetic resolution [1] [2]. Nickel-catalyzed approaches benefit from inexpensive catalysts and high atom economy, resulting in the most cost-effective synthesis [3].

Environmental considerations favor the nickel-catalyzed and four-component coupling approaches due to their higher atom economy and reduced waste generation [3]. Enzymatic methods, while using renewable catalysts, generate significant quantities of unwanted enantiomer that must be disposed of or recycled [1] [2].

Scale-up considerations strongly favor the nickel-catalyzed approaches due to their operational simplicity and robust reaction conditions [3]. Enzymatic methods face challenges related to enzyme stability and recovery at large scale [1] [2]. The four-component coupling methodology appears most suitable for industrial implementation due to its convergent nature and minimal purification requirements [3].